molecular formula C19H17NO4 B5755296 N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide

Cat. No. B5755296
M. Wt: 323.3 g/mol
InChI Key: ZLEQTKSMKOUQTP-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as Coumestrol and has been found to possess a wide range of biological activities. Coumestrol has been extensively studied for its potential application in various scientific research fields.

Mechanism of Action

The mechanism of action of Coumestrol is not fully understood. However, it has been proposed that it exerts its biological activities through various mechanisms, including the modulation of estrogen receptors, the inhibition of cell proliferation, and the induction of apoptosis. Coumestrol has been found to bind to estrogen receptors and modulate their activity, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Coumestrol has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the modulation of estrogen receptors. It has also been found to have a positive effect on bone health and to reduce the risk of osteoporosis. Coumestrol has been shown to increase bone mineral density and to improve bone strength in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

Coumestrol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that the biological activity of Coumestrol can vary depending on the cell line or animal model used, which can make it challenging to interpret results.

Future Directions

For the study of Coumestrol include investigating its potential application in the treatment of osteoporosis and neurodegenerative diseases and exploring its use in combination with other therapeutic agents.

Synthesis Methods

Coumestrol can be synthesized through various methods, including the Knoevenagel condensation reaction, Michael addition reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxaldehyde and 3-methylphenylacetic acid in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxylic acid and 3-methylphenylacetonitrile in the presence of a base catalyst. The Suzuki coupling reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-boronic acid and 3-methylphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

Coumestrol has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and estrogenic activities. It has been extensively studied for its potential application in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. Coumestrol has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models of cardiovascular disease and neurodegenerative disease.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-4-3-5-15(8-12)23-11-18(21)20-14-6-7-16-13(2)9-19(22)24-17(16)10-14/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQTKSMKOUQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide

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